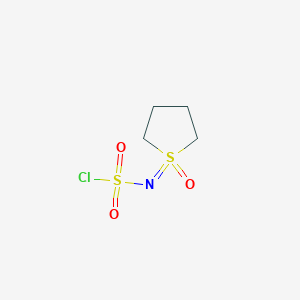![molecular formula C9H8N2O3 B6600173 ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6](/img/structure/B6600173.png)
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate (EOPC) is an organic compound belonging to the class of oxazolopyridine carboxylates. It is a white crystalline solid with a molecular weight of 221.25 g/mol, and a melting point of 179-181°C. EOPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
作用機序
The mechanism of action of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, promoting the formation of new molecules. In addition, the compound has been shown to possess antioxidant activity, which may be due to the presence of a carboxyl group in its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. In addition, the compound has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
実験室実験の利点と制限
The main advantage of using ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate in laboratory experiments is its low cost and availability. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. However, the compound is highly toxic, and it should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in aqueous solutions.
将来の方向性
Future research on ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate should focus on its potential applications in medicinal chemistry and drug discovery. In particular, further research should be conducted to investigate the compound’s mechanism of action and its potential uses as an antioxidant and antimicrobial agent. Additionally, further studies should be conducted to explore the compound’s potential applications in organic synthesis and its ability to catalyze organic reactions. Finally, further research should be conducted to investigate the compound’s safety profile and its potential toxicity.
合成法
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate can be synthesized through the reaction of ethyl pyridine-2-carboxylate with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures ranging from 110 to 120°C. The resulting product is a white solid, which can be purified by recrystallization from aqueous ethanol.
科学的研究の応用
Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of 1,3,4-oxadiazole derivatives, which have potential applications in medicinal chemistry and drug discovery. The compound has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazoles and thiazoles. In addition, this compound has been used as a reagent in the synthesis of peptide-based drugs and as a catalyst in organic reactions.
特性
IUPAC Name |
ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWFLVVDNPFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














